

Application Notes and Protocols for EGDMA in the Fabrication of Microfluidic Devices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylene glycol dimethacrylate*

Cat. No.: B146919

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylene glycol dimethacrylate (EGDMA) is a hydrophilic crosslinking agent frequently employed in the synthesis of polymers for biomedical applications.^[1] In the field of microfluidics, EGDMA is a crucial component in photopolymerization-based fabrication, valued for its ability to form rigid and structurally stable polymer networks.^[2] Unlike elastomers such as polydimethylsiloxane (PDMS), which are known for their flexibility, materials incorporating EGDMA offer higher rigidity and mechanical strength.^{[3][4]} This makes EGDMA-based polymers suitable for high-pressure applications where channel deformation must be minimized.^[3]

EGDMA is often used as a crosslinker with other monomers, such as poly(ethylene glycol) diacrylate (PEGDA) or 2-(dimethylamino)ethyl methacrylate (DMAEMA), to create biocompatible hydrogels and polymers with tailored properties.^{[4][5][6]} These materials are optically transparent, which is advantageous for microscopy, and can be readily surface-modified to control wetting properties and reduce non-specific protein adsorption.^{[7][8]} Key applications include the fabrication of microfluidic devices for drug delivery systems, creating synthetic microvessels for in vitro studies, and generating hydrogel microspheres for cell encapsulation and analysis.^{[5][9][10]}

Key Applications and Quantitative Data

EGDMA's properties make it suitable for a range of microfluidic applications, from creating complex microstructures to developing platforms for biological studies.

1. Fabrication of Hollow Microvessels: Microfluidic chips can be designed to generate hollow, self-standing microvessels that mimic aspects of the human microvasculature.[\[10\]](#) In these systems, a prepolymer solution containing a diacrylate monomer (like PEGDA, often crosslinked with EGDMA) is co-extruded with core and sheath fluids. Subsequent UV-initiated photopolymerization solidifies the prepolymer into a hollow fiber.[\[10\]](#)[\[11\]](#) These microvessels are valuable for studying endothelial cell culture and for creating *in vitro* 3D microvasculature systems.[\[10\]](#)
2. Drug Delivery Systems: EGDMA is used as a crosslinker to create molecularly imprinted polymers (MIPs) with pH-sensitive characteristics for controlled drug delivery.[\[5\]](#) These polymers can be synthesized to have specific recognition sites for drug molecules, like ibuprofen, allowing for high drug loading and controlled release profiles in simulated physiological conditions.[\[5\]](#)
3. Generation of Hydrogel Microparticles: Microfluidic devices, particularly T-junction or flow-focusing designs, are used to create monodisperse hydrogel microparticles.[\[12\]](#) A dispersed phase containing the monomer (e.g., PEGDA), crosslinker (EGDMA), and a photoinitiator is emulsified in a continuous oil phase. The resulting droplets are then exposed to UV light to trigger polymerization, forming solid microparticles.[\[13\]](#) These particles are used for cell encapsulation, drug delivery, and as carriers for biosensors.[\[6\]](#)[\[12\]](#)

Quantitative Data Summary

The following tables summarize key quantitative parameters from cited experiments involving diacrylate-based polymers like EGDMA and PEGDA in microfluidic device fabrication.

Table 1: Microfluidic Device and Microstructure Dimensions

Parameter	Value	Application Context	Source
Microvessel Inner Diameter	15 µm - 73 µm	Fabrication of hollow microvessels	[10]
Microchannel Dimensions (Device 1)	1.00 mm (W) x 0.75 mm (H)	Microvessel fabrication	[10]
Chevron Dimensions (Device 1)	0.375 mm (W) x 0.250 mm (D)	Flow shaping for microvessel fabrication	[10]
Microchannel Dimensions (Device 2)	1.00 mm (W) x 0.75 mm (H)	Microvessel fabrication	[10]

| Chevron Dimensions (Device 2) | 0.381 mm (W) x 0.381 mm (D) | Flow shaping for microvessel fabrication |[\[10\]](#) |

Table 2: Experimental Flow and Operating Parameters

Parameter	Value	Application Context	Source
Core : Cladding : Sheath Flow Rate Ratio (Device 1)	85 : 20 : 120 µL/min	Optimal flow for reducing microvessel diameter	[10]
Core : Cladding : Sheath Flow Rate Ratio (Device 2)	80 : 20 : 120 µL/min	Optimal flow for reducing microvessel diameter	[10]
Rhodamine 6B Solution Flow Rate	1.0 µL/min	Diffusion monitoring in Brain-organoid-on-a-Chip	[14]

| SAG Media Injection Speed | 1.0 $\mu\text{L}/\text{min}$ | Morphogen gradient generation in organoid culture | [14] |

Table 3: Mechanical and Physicochemical Properties of EGDMA/PEGDA-Based Polymers

Property	Value	Material Composition / Context	Source
Elastic Modulus	Varies with crosslinking density	PEGDA copolymerized with hyperbranched multimethacrylate	[15]
Methacrylate Conversion	85% - 96%	Photopolymerization of PEGDA with hyperbranched macromers	[15]
Specific Surface Area (Hypercrosslinked Polymer)	Up to 59 m^2/g	Poly(AN-co-EGDMA-co-VBC)	[1]
Max Adsorption Capacity (Salicylic Acid)	416.7 mg/g	EGDMA-based terpolymer adsorbent	[1]
Max Adsorption Capacity (Mefenamic Acid)	625 mg/g	EGDMA-based terpolymer adsorbent	[1]

| Double-Bond Conversion Rate | > 45% (after 30 min) | PEGDA/EGDMA silicone hydrogel for contact lenses | [4] |

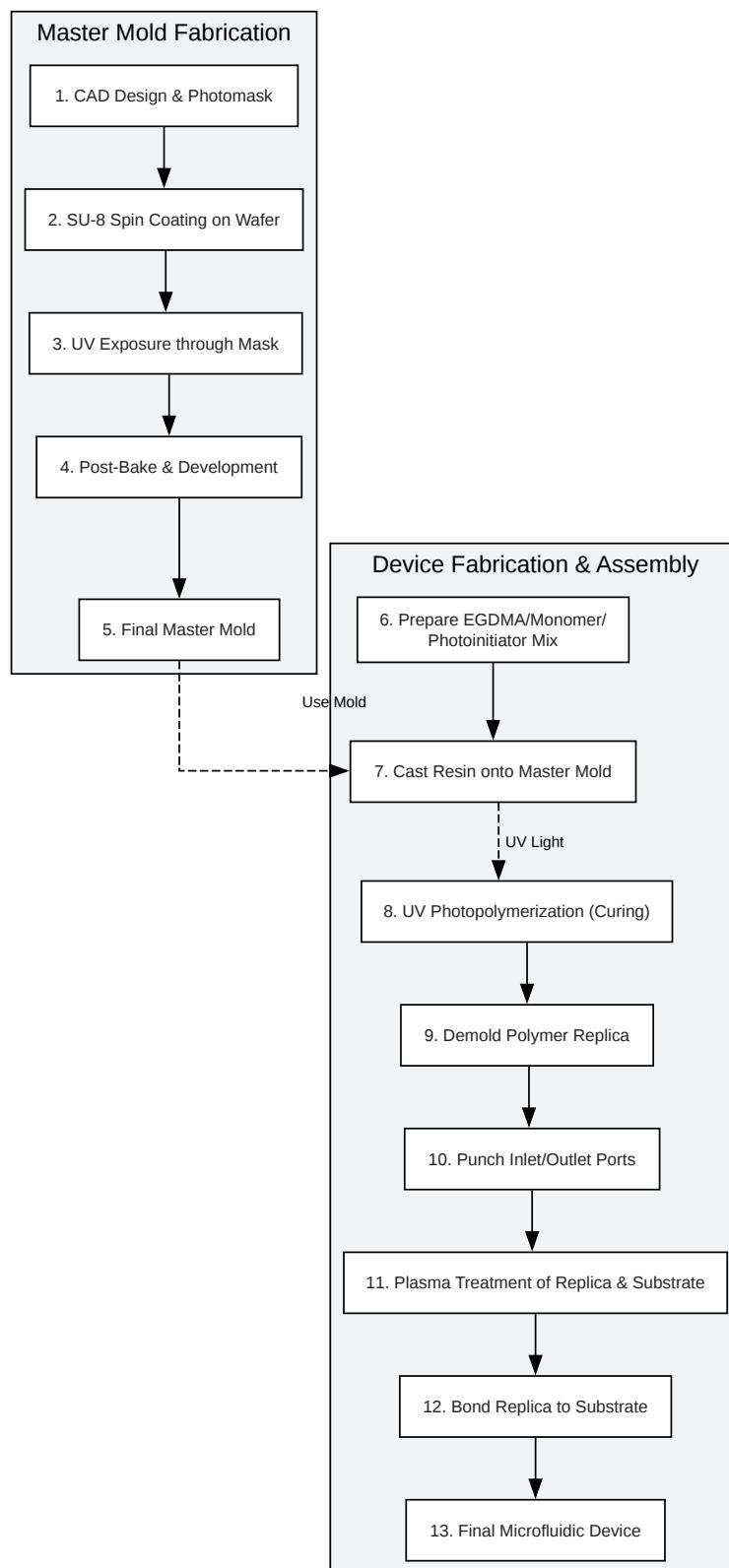
Experimental Protocols

Protocol 1: Fabrication of an EGDMA/PEGDA Microfluidic Device via Photopolymerization

This protocol describes a general method for fabricating a microfluidic device using a photocurable polymer resin containing EGDMA as a crosslinker. The process is based on soft lithography principles, where a liquid prepolymer is cast onto a master mold and solidified using UV light.

1. Master Mold Fabrication (SU-8 Photolithography):
 - a. Design the microchannel geometry using CAD software. Print the design onto a high-resolution transparency to create a photomask.
 - b. On a clean silicon wafer, spin-coat a layer of SU-8 negative photoresist. The thickness of this layer will determine the height of the microchannels.^[16]
 - c. Soft bake the wafer on a hotplate to evaporate the solvent from the photoresist. Refer to the SU-8 datasheet for specific temperatures and times.^[16]
 - d. Place the photomask over the coated wafer and expose it to UV light. The UV light crosslinks the SU-8 in the areas corresponding to your channel design.^[16]
 - e. Perform a post-exposure bake to further solidify the crosslinked SU-8.^[16]
 - f. Develop the wafer by immersing it in an SU-8 developer solution. This will wash away the unexposed photoresist, revealing the master mold with the desired channel pattern in relief.^[16]
 - g. Hard bake the master mold to ensure its mechanical stability.
2. Preparation of the Photopolymer Resin:
 - a. In a light-protected container, mix the base monomer (e.g., Poly(ethylene glycol) diacrylate, PEGDA) with the crosslinker (EGDMA). A common approach is to blend different ratios to tune the mechanical properties of the final device.^[4]
 - b. Add a photoinitiator to the mixture. A typical concentration is 0.5-2% by weight. The photoinitiator is essential for starting the polymerization reaction upon UV exposure.
 - c. Mix the components thoroughly until a homogeneous, transparent solution is achieved. Degas the mixture in a vacuum desiccator to remove any dissolved air bubbles, which can cause defects in the final device.^[16]
3. Device Casting and Curing:
 - a. Place the master mold in a petri dish or a custom-built aluminum foil container.^[16]
 - b. Pour the liquid photopolymer resin over the master mold, ensuring the entire pattern is covered.^[16]
 - c. Place the mold under a UV lamp to initiate photopolymerization. The exposure time will depend on the UV intensity, the thickness of the polymer layer, and the photoinitiator concentration.^{[10][11]} This step solidifies the liquid resin into a solid polymer slab.
 - d. Once fully cured, carefully peel the solidified polymer device from the master mold.
4. Device Sealing and Bonding:
 - a. Punch inlet and outlet ports into the device using a biopsy punch or a sharpened needle.
 - b. To seal the microchannels, bond the polymer slab to a

substrate, such as a glass slide. A common method is plasma bonding.[16] c. Place both the polymer device (channel side up) and the glass slide into a plasma cleaner. Treat the surfaces with oxygen or air plasma for 30-60 seconds.[16][17] This treatment renders the surfaces hydrophilic and chemically active. d. Immediately after treatment, bring the two treated surfaces into contact. A permanent, irreversible bond will form.[16] e. To strengthen the bond, the assembled device can be placed in an oven at a moderate temperature (e.g., 65-80°C) for a short period.[14]


Protocol 2: Surface Modification of EGDMA-Based Devices

The native surfaces of many polymers are hydrophobic, which can lead to protein adsorption and unstable electroosmotic flow (EOF), hindering biological applications.[7] Surface modification is often necessary to create a more hydrophilic and biocompatible environment.

1. Plasma Treatment: a. This is the most common and rapid method for modifying polymer surfaces.[7] b. Place the fabricated microfluidic device into a plasma cleaner. c. Introduce a gas such as oxygen, water vapor, or air into the chamber.[7] d. Applying a radio frequency (RF) field generates plasma, whose active species react with the polymer surface, creating polar functional groups (e.g., hydroxyls).[17] e. This process increases the hydrophilicity of the channel walls. Note that the effect of plasma treatment on some polymers can diminish over time due to polymer chain reorientation.[18]
2. UV-Grafting Polymerization: a. This technique creates a more durable hydrophilic coating.[7] b. Fill the microchannels of the device with a solution containing a hydrophilic monomer (e.g., acrylic acid) and a photoinitiator. c. Expose the device to UV light. The UV light initiates the polymerization of the hydrophilic monomer, causing it to graft onto the channel walls. d. Flush the channels with a suitable solvent (e.g., deionized water) to remove any unreacted monomer.

Visualizations: Workflows and Relationships

Diagram 1: EGDMA-Based Microfluidic Device Fabrication Workflow

[Click to download full resolution via product page](#)

A flowchart illustrating the key stages of fabricating an EGDMA-based microfluidic device.

Diagram 2: Logical Relationship of Common Microfluidic Materials

A concept map showing the properties of EGDMA/PEGDA relative to other common microfluidic materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. consensus.app [consensus.app]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile Microfluidic Fabrication of Biocompatible Hydrogel Microspheres in a Novel Microfluidic Device | MDPI [mdpi.com]
- 7. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]
- 8. Materials for microfabrication - uFluidix [ufluidix.com]
- 9. mdpi.com [mdpi.com]
- 10. Manufacturing of poly(ethylene glycol diacrylate)-based hollow microvessels using microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manufacturing of poly(ethylene glycol diacrylate)-based hollow microvessels using microfluidics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10264G [pubs.rsc.org]
- 12. Generation of Photopolymerized Microparticles Based on PEGDA Hydrogel Using T-Junction Microfluidic Devices: Effect of the Flow Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monodisperse polyethylene glycol diacrylate hydrogel microsphere formation by oxygen-controlled photopolymerization in a microfluidic device - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 14. rsc.org [rsc.org]

- 15. Microfluidic approaches for the fabrication of gradient crosslinked networks based on poly(ethylene glycol) and hyperbranched polymers for manipulation of cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. simplemicrofluidics.com [simplemicrofluidics.com]
- 18. pulsus.com [pulsus.com]
- To cite this document: BenchChem. [Application Notes and Protocols for EGDMA in the Fabrication of Microfluidic Devices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146919#egdma-in-the-fabrication-of-microfluidic-devices]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com